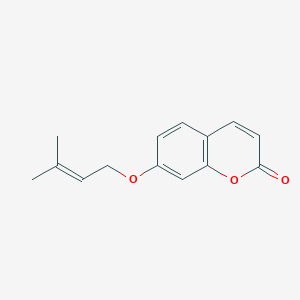

7-Prenyloxycoumarin

Übersicht

Beschreibung

Nsc267697: Heracleum dissectum. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Wirkungen, insbesondere in der Vorbeugung und Behandlung von Brustkrebs, große Aufmerksamkeit erregt. Darüber hinaus zeigt es zytotoxische Wirkungen auf verschiedene andere Krebszelllinien .

Wissenschaftliche Forschungsanwendungen

Nsc267697 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Modellverbindung zur Untersuchung von prenylierten Cumarinen und ihrem chemischen Verhalten.

Biologie: Die Forschung hat gezeigt, dass es das Potenzial hat, biologische Signalwege zu modulieren, was es zu einem wertvollen Werkzeug für die Untersuchung zellulärer Prozesse macht.

Medizin: Seine Antitumoraktivität, insbesondere gegen Brustkrebs, wurde eingehend untersucht. .

Industrie: Nsc267697 wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den Nsc267697 seine Wirkung entfaltet, beinhaltet mehrere molekulare Zielstrukturen und Signalwege:

Wirkmechanismus

Target of Action

7-Prenyloxycoumarin is a secondary metabolite from the endophytic fungus of Annulohypoxylon ilanense The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to exhibit significant potential as an effective anticancer agent . More detailed studies are required to elucidate the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It has been suggested that the compound may induce apoptosis in cancer cells This implies that it could affect pathways related to cell survival and death

Result of Action

This compound has been shown to exert cytotoxic effects on cancer cells . It has been suggested that the compound induces apoptosis, a form of programmed cell death . This could result in the reduction of cancer cell proliferation, thereby inhibiting the progression of the disease.

Biochemische Analyse

Biochemical Properties

7-Prenyloxycoumarin interacts with various enzymes, proteins, and other biomolecules. It is a secondary metabolite from the endophytic fungus of Annulohypoxylon ilanense

Cellular Effects

This compound has shown cytotoxic effects on the MCF-7, a breast carcinoma cell line . It influences cell function by inducing apoptosis, as suggested by DNA fragmentation

Molecular Mechanism

It has been observed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Nsc267697 beinhaltet typischerweise die Prenylierung von Umbelliferon (7-Hydroxycumarin). Die Reaktion wird unter basischen Bedingungen durchgeführt, häufig unter Verwendung von Kaliumcarbonat als Base und Prenylbromid als Prenylierungsmittel. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Nsc267697 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehört die präzise Kontrolle von Temperatur, Reaktionszeit und der Einsatz von hochreinen Reagenzien. Das Endprodukt wird typischerweise mittels Techniken wie Rekristallisation oder Chromatographie gereinigt, um sicherzustellen, dass es die für Forschungs- und therapeutische Anwendungen erforderlichen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nsc267697 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann den Cumarinring modifizieren, was möglicherweise seine biologische Aktivität verändert.

Reduktion: Reduktionsreaktionen können die Prenylgruppe beeinflussen und zu verschiedenen Derivaten führen.

Substitution: Verschiedene Substituenten können in den Cumarinring oder die Prenylgruppe eingeführt werden, wodurch die Eigenschaften der Verbindung verändert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Halogenierte Reagenzien und Nukleophile werden unter basischen oder sauren Bedingungen eingesetzt, um neue Substituenten einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu hydrierten Formen der Verbindung führen kann.

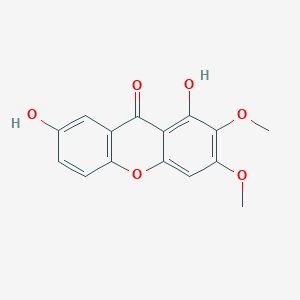

Vergleich Mit ähnlichen Verbindungen

Nsc267697 ist unter den prenylierten Cumarinen aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

7-Hydroxycumarin: Die Stammverbindung, aus der Nsc267697 abgeleitet ist.

7-Methoxycumarin: Ein weiteres Derivat mit unterschiedlichen Substituenten am Cumarinring.

8-Prenyloxycumarin: Eine ähnliche Verbindung mit der Prenylgruppe an einer anderen Position am Cumarinring.

Im Vergleich zu diesen Verbindungen weist Nsc267697 ausgeprägte Antitumoraktivitäten und einen einzigartigen Wirkmechanismus auf, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

7-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHJTSOVVRGDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313213 | |

| Record name | 7-Prenyloxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10387-50-5 | |

| Record name | O-Prenylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10387-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 267697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC267697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Prenyloxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

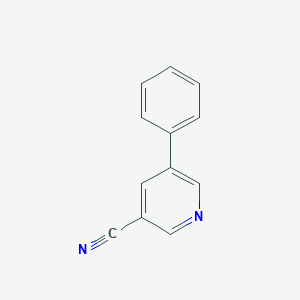

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anticancer mechanisms of 7-prenyloxycoumarins?

A1: While the exact mechanisms are still under investigation, research suggests that 7-prenyloxycoumarins like umbelliprenin might exert anticancer effects through various pathways. One proposed mechanism involves inducing apoptosis, a form of programmed cell death, in cancer cells. This effect has been observed in breast cancer cells (MCF-7) treated with auraptene, where it was linked to upregulation of the pro-apoptotic protein Bax []. Furthermore, umbelliprenin has shown promising results in a mouse model of lung cancer, where it demonstrated cytotoxic effects on Lewis lung cancer (LLC) cells while having minimal impact on healthy splenocytes []. This suggests a degree of selectivity towards cancerous cells. Additionally, umbelliprenin treatment in this model led to a decrease in tumor size and a shift towards a Th1 immune response, characterized by increased TNF-α and IFN-γ levels, and decreased IL-10, IL-4, Foxp3, and TGF-β levels []. This modulation of the immune response could contribute to its antitumor activity.

Q2: Beyond anticancer activity, what other biological activities have been reported for 7-prenyloxycoumarins?

A2: 7-prenyloxycoumarins, particularly umbelliprenin, have demonstrated a range of biological activities beyond their anticancer potential. These include:

- Anti-inflammatory activity: Umbelliprenin has shown efficacy in reducing inflammation. []

- Antioxidant activity: It can scavenge free radicals and protect against oxidative stress. []

- Antileishmanial activity: Studies indicate potential for combating Leishmania parasites. [, ]

Q3: Can you elaborate on the structure-activity relationship (SAR) of 7-prenyloxycoumarins?

A3: While comprehensive SAR studies are ongoing, existing research hints at the importance of the prenyl group for the biological activity of 7-prenyloxycoumarins. For instance, in a study evaluating the trypanocidal activity of compounds extracted from Polygala sabulosa, the prenylated coumarin, 6-methoxy-7-prenyloxycoumarin, exhibited significantly higher activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi compared to other compounds lacking the prenyl group []. This suggests that the prenyl group may be crucial for interacting with target molecules or influencing the compound's pharmacokinetic properties.

Q4: What is the availability of 7-prenyloxycoumarins like umbelliprenin? Are they solely naturally occurring, or can they be synthesized?

A4: Umbelliprenin, along with other 7-prenyloxycoumarins like auraptene and 7-isopentenyloxycoumarin, can be found naturally in various edible plants. These include members of the Rutaceae and Apiaceae families, with citrus fruits and Ferula species being particularly rich sources [, ]. Furthermore, researchers have successfully developed methods for the chemical synthesis of these compounds. One method involves reacting 7-hydroxycoumarin with the relevant prenyl bromides under alkaline conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst []. This accessibility through both natural sources and chemical synthesis makes 7-prenyloxycoumarins promising candidates for further investigation and potential development into therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.